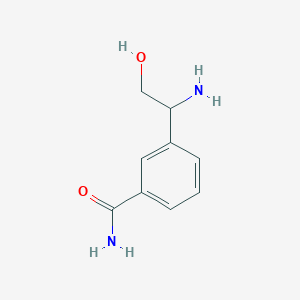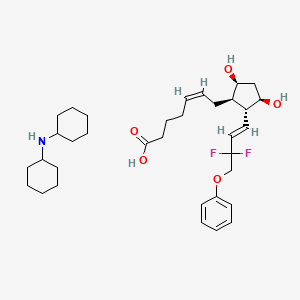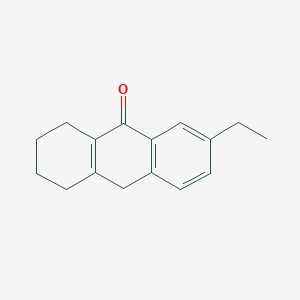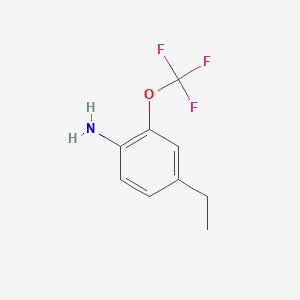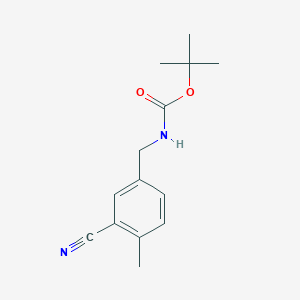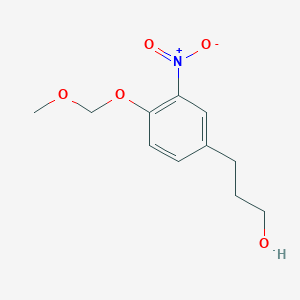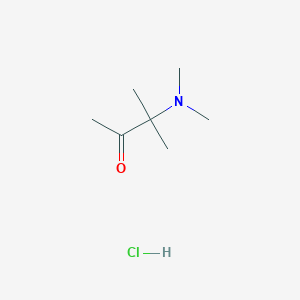
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is an organic compound with a molecular formula of C6H14ClNO. It is a hydrochloride salt form of 3-(dimethylamino)-3-methylbutan-2-one, which is a tertiary amine. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as 3-methyl-2-butanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction Setup: The reaction is set up in a suitable solvent, such as methanol or ethanol.
Addition of Reagents: Dimethylamine is added to the reaction mixture containing 3-methyl-2-butanone.
Reaction Conditions: The reaction is carried out at a specific temperature, usually around room temperature or slightly elevated, to facilitate the reaction.
Isolation of Product: The product is isolated by evaporating the solvent and purifying the resulting solid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yields. The process may include:
Bulk Mixing: Large quantities of dimethylamine and 3-methyl-2-butanone are mixed in a reactor.
Controlled Reaction: The reaction is monitored and controlled to maintain optimal temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization or distillation to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reagents: Various halides or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The exact pathways and targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminoacrolein: An organic compound with similar functional groups but different structural properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A compound used in peptide synthesis and as a crosslinking agent.
Uniqueness
3-(Dimethylamino)-3-methylbutan-2-one hydrochloride is unique due to its specific structure and reactivity. It offers distinct advantages in certain chemical reactions and applications, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
3-(dimethylamino)-3-methylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)7(2,3)8(4)5;/h1-5H3;1H |
Clave InChI |
YMISLJKYWBFECT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



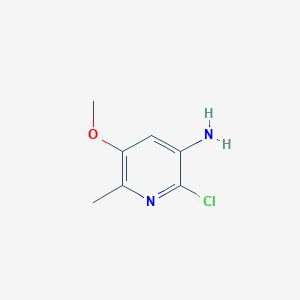

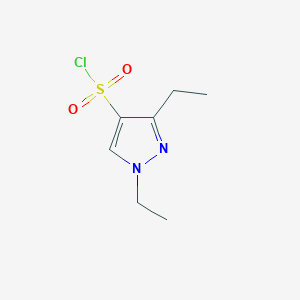
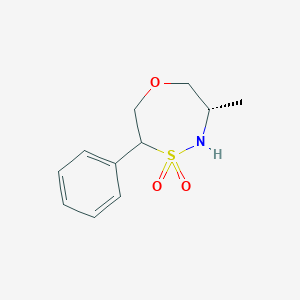
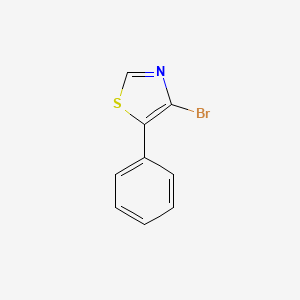
![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
